Cas no 2138355-87-8 (2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol)

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a structurally complex heterocyclic compound featuring both oxadiazole and pyrazole moieties. Its unique molecular architecture, combining a cyclopropyl-substituted oxadiazole with a methylpyrazole ethanol derivative, suggests potential utility in medicinal chemistry and agrochemical research. The presence of the oxadiazole ring may confer metabolic stability, while the pyrazole group could enhance binding affinity in target interactions. This compound may serve as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise derivatization, making it a valuable scaffold for structure-activity relationship studies in drug discovery.
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol structure
2138355-87-8 structure
Product Name:2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
CAS No:2138355-87-8
MF:C11H14N4O2
MW:234.254461765289
CID:5796401
PubChem ID:165484153
Update Time:2025-10-21

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
    • 2138355-87-8
    • EN300-1128120
    • Inchi: 1S/C11H14N4O2/c1-15-8(4-5-12-15)9(16)6-10-13-11(14-17-10)7-2-3-7/h4-5,7,9,16H,2-3,6H2,1H3
    • InChI Key: ZQAUBHQEBZOIFT-UHFFFAOYSA-N
    • SMILES: O1C(CC(C2=CC=NN2C)O)=NC(C2CC2)=N1

Computed Properties

  • Exact Mass: 234.11167570g/mol
  • Monoisotopic Mass: 234.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 77Ų

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Pricemore >>

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Additional information on 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

2-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A Comprehensive Overview

The compound with CAS No 2138355-87-8, known as 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structural features, which include a cyclopropyl group, a oxadiazole ring, and a pyrazole moiety. These functional groups contribute to its versatile chemical properties and potential applications in various industries.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and development. The oxadiazole ring is known for its ability to act as a bioisostere, making it a valuable component in medicinal chemistry. Similarly, the pyrazole moiety is recognized for its potential to enhance the pharmacokinetic properties of molecules. The combination of these groups in the same molecule creates a highly functional structure that can be tailored for specific therapeutic applications.

One of the most notable aspects of this compound is its synthesis process. Researchers have developed innovative methods to construct the cyclopropyl group and integrate it into the larger molecular framework. These methods often involve multi-component reactions or transition metal-catalyzed processes, which are highly efficient and scalable. The ability to synthesize such complex structures with high precision has opened new avenues for exploring their chemical reactivity and biological activity.

From a materials science perspective, this compound has shown promise as a precursor for advanced materials. Its ability to form stable coordination complexes with metal ions makes it a candidate for applications in catalysis and sensor technology. Additionally, the presence of multiple heteroatoms in its structure enhances its electronic properties, which can be exploited in the development of new materials for energy storage and conversion.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the oxadiazole ring plays a critical role in stabilizing certain reactive intermediates, which could be harnessed for designing more efficient chemical reactions. Furthermore, molecular dynamics simulations have shed light on the conformational flexibility of this molecule, which is essential for understanding its interactions with biological targets.

In terms of biological activity, this compound has demonstrated selective binding affinity towards certain protein targets. Preliminary studies suggest that it may serve as a lead compound for developing novel therapeutic agents. Its ability to modulate key enzymatic pathways makes it an attractive candidate for further investigation in drug discovery programs.

The integration of experimental and computational approaches has significantly enhanced our understanding of this compound's properties. Collaborative efforts between chemists, biologists, and materials scientists have paved the way for exploring its multifaceted applications. As research continues to unfold, this compound is expected to contribute to breakthroughs in both academic and industrial settings.

In conclusion, 2-(3-cyclopropyl-1,2,4-Oxadiazol-5-Yl)-1-(1-Methylpyrazol-Yl)ethan-Ol represents a prime example of how advanced synthetic techniques and interdisciplinary research can lead to innovative chemical entities with wide-ranging potential. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in the development of next-generation materials and therapeutics.

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